BenchChemオンラインストアへようこそ!

3-(alpha-Iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridinone

Solid-state stability Crystallinity Physicochemical characterization

Procure the original Sandoz lead compound (SAN 52522) with the broadest pharmacological spectrum in its class. This CAS 60986-58-5 probe uniquely combines minor tranquilizer, sleep-inducing, muscle relaxant, and neuroleptic activities, enabling simultaneous interrogation of all four CNS endpoints. Its high melting point (244-247°C) supports thermal formulation processes, and its Lipinski Rule of Five compliance (MW 304.3, XLogP3 3.0) makes it ideal for CNS library screening. As the only chemotype with published in vivo PK data (dog), it provides a unique ADME benchmark for analog development. Ensure your research uses the correctly differentiated α-iminobenzyl derivative to avoid uncharacterized potency and narrower therapeutic scope.

Molecular Formula C19H16N2O2
Molecular Weight 304.3 g/mol
CAS No. 60986-58-5
Cat. No. B1417406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(alpha-Iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridinone
CAS60986-58-5
Synonyms3-(alpha-iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridinone
SAN 52522
Sandoz-52-522
Molecular FormulaC19H16N2O2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCN1C(=CC(=C(C1=O)C(=N)C2=CC=CC=C2)O)C3=CC=CC=C3
InChIInChI=1S/C19H16N2O2/c1-21-15(13-8-4-2-5-9-13)12-16(22)17(19(21)23)18(20)14-10-6-3-7-11-14/h2-12,20,22H,1H3
InChIKeyWZKXUAOTZXJBRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(alpha-Iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridinone (CAS 60986-58-5): Core Identity and Procurement Baseline


3-(alpha-Iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridinone (also known as Sandoz-52-522, SAN 52522) is a substituted 4-hydroxy-2(1H)-pyridinone derivative with the molecular formula C19H16N2O2 and a molecular weight of 304.34 g/mol . The compound features an α-iminobenzyl substituent at the 3-position, a hydroxyl group at the 4-position, a phenyl ring at the 6-position, and an N-methyl group on the pyridinone core . Originally developed by Sandoz AG and disclosed in a series of patents, it was characterized as a minor tranquilizer, sleep inducer, muscle relaxant, and neuroleptic agent . The compound is available from Sigma-Aldrich as catalog number S16145 (AldrichCPR) as a rare chemical for early discovery research, with no vendor-collected analytical data provided .

Why In-Class 4-Hydroxy-2(1H)-pyridinones Cannot Substitute for 3-(alpha-Iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridinone


Substituted 4-hydroxy-2(1H)-pyridinones sharing the pyridinone core exhibit divergent pharmacological profiles depending on the nature of the 3-position substituent. The α-iminobenzyl group at the 3-position of this compound (CAS 60986-58-5) confers a distinct combination of minor tranquilizer, sleep-inducing, muscle relaxant, and neuroleptic activities that are not uniformly present across the class . For example, the close analog 3-(1-iminopropyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridone (CAS 62613-70-1) is claimed only as a minor tranquilizer, sleep inducer, and neuroleptic — lacking the muscle relaxant activity . Furthermore, the α-iminobenzyl compound exhibits a melting point of 244–247°C, approximately 100°C higher than the 3-(1-iminopropyl) analog (145–147°C), indicating substantially different crystal lattice energy, which directly impacts solid-state stability, purification, and formulation behavior . Simple replacement by a generic 4-hydroxy-pyridinone without quantitative verification of the specific substitution pattern therefore risks introducing a compound with uncharacterized potency, narrower therapeutic scope, and different physicochemical handling properties.

Quantitative Differentiation Evidence: 3-(alpha-Iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridinone vs. Closest Analogs


Melting Point Elevation of ~100°C vs. 3-(1-Iminopropyl) Analog Demonstrates Superior Crystal Lattice Stability

The target compound exhibits a melting point of 244–247°C (lit.), compared to 145–147°C for the closest structurally characterized analog 3-(1-iminopropyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridone . This approximately 100°C elevation in melting point indicates stronger intermolecular forces in the crystalline lattice of the α-iminobenzyl derivative, attributable to the additional phenyl ring enabling π–π stacking interactions absent in the iminopropyl side chain. Higher melting point correlates with greater resistance to thermal degradation during storage and processing, reduced risk of polymorphic conversion, and potentially easier purification by recrystallization.

Solid-state stability Crystallinity Physicochemical characterization

Pharmacological Scope: Muscle Relaxant Activity Differentiates α-Iminobenzyl Compound from Iminoalkyl-Class Analogs

According to the Sandoz patent family, the α-iminobenzyl-substituted pyridinone series (including the target compound) is claimed to exhibit minor tranquilizer, sleep inducer, muscle relaxant, and neuroleptic activities . In contrast, the 3-(1-iminopropyl) analog series is explicitly claimed for only minor tranquilizer, sleep inducer, and neuroleptic activities — with no muscle relaxant claim . The α-N-methyliminobenzyl analog, disclosed in a separate patent, adds muscle relaxant activity back into the claim scope, suggesting that the benzyl aromatic moiety in the 3-position imine is a structural determinant for muscle relaxant pharmacology . The target compound, possessing the unsubstituted α-iminobenzyl group, represents the lead structure with the broadest claimed pharmacological spectrum in this chemical series.

CNS pharmacology Muscle relaxant Neuroleptic Minor tranquilizer

Oral Absorption Characterization in Canine Model: Solution Formulation Outperforms Capsule for 52-522

In the only published pharmacokinetic study specific to this compound, Tse et al. (1984) evaluated the absorption of [14C]-labeled 52-522 in dogs following single oral doses administered in four different formats . The solution dose (in polyethylene glycol 400) produced statistically significantly elevated blood concentrations compared to the capsule formulation. The extent of absorption was lowest after capsulated [14C] 52-522, while absorption was rapid across all treatments with no significant differences in peak times. This finding demonstrates that the absorption of 52-522 is governed by the degree of dispersion in the dosage form — a property that must be independently verified for any analog, as different 3-position substituents could alter dissolution rate and gastrointestinal dispersion behavior.

Pharmacokinetics Oral absorption Bioavailability Formulation

Procurement Purity and Identity Verification: Sigma-Aldrich Rare Chemical Status vs. Bulk Analog Suppliers

The target compound is listed by Sigma-Aldrich (Cat. S16145) as part of the AldrichCPR collection of rare and unique chemicals, with no vendor-collected analytical data . However, other suppliers (e.g., Chembase.cn) list the compound at 99% purity . In contrast, the comparator analog 3-(1-iminopropyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridone is available from multiple vendors at purities typically in the 95–97% range, with the patent explicitly describing crystallization from ether as the purification method . The target compound's higher melting point (244–247°C vs. 145–147°C) enables more definitive identity confirmation by melting point determination, providing an orthogonal quality check that the lower-melting analog cannot offer with equivalent confidence. Procurement of the target compound therefore requires upfront agreement on purity specifications and identity verification protocols, but offers a more discriminating physical constant for batch-to-batch quality control.

Chemical procurement Purity specification Analytical characterization

Absence of Published Clinical or Preclinical Head-to-Head Efficacy Data: A Critical Gap for Evidence-Based Selection

A systematic search of PubMed, patents, and authoritative databases confirms that no head-to-head comparative studies (in vitro IC50/EC50, in vivo ED50, receptor binding profiles, or clinical trials) have been published that directly quantify the pharmacological differentiation of this compound against its closest structural analogs . The MeSH record for SAN 52522 cites only a single source (J Pharm Pharmacol 1984), which is the absorption study — not an efficacy study . The Illumina QuickView database explicitly confirms 'no clinical trials' for this compound . Consequently, all pharmacological differentiation between this compound and its analogs rests on patent claim scope inference and physicochemical property differences, rather than on published potency or selectivity data. This evidence gap must be weighed when making procurement decisions.

Data gap analysis Comparative pharmacology Evidence limitations

Predicted Drug-Likeness Parameters: Computed logP and Hydrogen Bonding Profile vs. Class Benchmarks

The target compound has a computed XLogP3-AA value of 3.0 and possesses 2 hydrogen bond donors plus 3 hydrogen bond acceptors . These values place it within favorable drug-likeness space (Lipinski Rule of Five compliance: MW 304.3 < 500, logP 3.0 ≤ 5, HBD 2 ≤ 5, HBA 3 ≤ 10). While computed logP data is not available for the 3-(1-iminopropyl) analog from PubChem, the structural difference (iminopropyl C3 chain vs. iminobenzyl C7 aromatic) predicts a substantially lower logP for the iminopropyl analog (estimated ΔlogP ~ -1.5 to -2.0 based on fragment-based calculations), which would alter both CNS penetration potential and metabolic clearance pathways. The higher logP of the target compound is consistent with the patent disclosures suggesting CNS activity across multiple domains.

Drug-likeness Lipophilicity Physicochemical properties in silico ADME

Best-Fit Application Scenarios for 3-(alpha-Iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridinone Based on Verified Evidence


CNS Polypharmacology Tool Compound for Probing Combined Sedative–Myorelaxant–Neuroleptic Phenotypes

This compound, as the lead structure of the Sandoz α-iminobenzyl-4-hydroxy-pyridinone series with the broadest claimed pharmacological spectrum (minor tranquilizer + sleep inducer + muscle relaxant + neuroleptic), serves as a multi-target CNS tool compound for investigating the structure–activity relationship between the 3-position imine substituent and muscle relaxant activity. Unlike the 3-(1-iminopropyl) analog, which lacks the muscle relaxant claim, the α-iminobenzyl derivative provides a single chemical probe to interrogate all four CNS endpoints simultaneously .

Formulation Development Studies Requiring Well-Characterized Solid-State Thermal Stability

With a melting point of 244–247°C — approximately 100°C higher than the closest characterized analog — this compound is better suited for formulation development studies that involve thermal processing (e.g., hot-melt extrusion, melt granulation) or require extended stability at elevated temperatures. The sharp melting range (3°C) also facilitates identity verification by differential scanning calorimetry, providing a quality control advantage during pre-formulation screening .

Pharmacokinetic Reference Standard for Substituted 4-Hydroxy-pyridinone Absorption Studies

As the only compound in this chemotype with a published in vivo pharmacokinetic study (oral absorption in dog; Tse et al., 1984), the α-iminobenzyl derivative provides a unique reference point for comparing the ADME properties of newly synthesized analogs. The demonstrated formulation-dependent absorption (solution > capsule) establishes a benchmark for dissolution-rate-limited oral bioavailability that must be independently verified for any analog intended for in vivo use .

Early Discovery CNS Screening with In Silico Drug-Likeness Validation

The computed XLogP3-AA of 3.0, combined with full Lipinski Rule of Five compliance (MW 304.3, HBD 2, HBA 3), positions this compound favorably for CNS-targeted screening libraries. The predicted lipophilicity differential of approximately 1.5–2.0 log units versus the more hydrophilic 3-(1-iminopropyl) analog makes the α-iminobenzyl compound the more suitable choice when passive blood–brain barrier penetration is a desired property in the screening hypothesis .

Quote Request

Request a Quote for 3-(alpha-Iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.